

# Phase 1 Clinical Trial of TRG-035: A Novel Tooth Regeneration Drug

Author: BenchChem Technical Support Team. Date: December 2025



An overview of the ongoing first-in-human study for TRG-035, a monoclonal antibody designed to stimulate natural tooth regrowth.

The groundbreaking clinical trial for TRG-035, a drug with the potential to regenerate human teeth, is currently in its initial phase of human testing. The first human clinical trial of TRG-035, a monoclonal antibody targeting the USAG-1 protein, began in September 2024 at Kyoto University Hospital in Japan.[1][2] This Phase 1 study is primarily focused on evaluating the safety and determining the appropriate dosage of the drug.[3]

The trial has enrolled 30 healthy adult males between the ages of 30 and 64, each with at least one missing molar.[1][3] This initial safety testing is projected to continue through 2025, with the full trial expected to last 11 months.[1][3] While the study is also monitoring for signs of tooth regeneration, no quantitative outcomes regarding safety or efficacy have been publicly released to date, as the trial is still ongoing.[2]

## **Comparison with Current Tooth Loss Treatments**

TRG-035 represents a significant departure from existing treatments for tooth loss, which primarily involve artificial replacements. If proven safe and effective, it could offer a biological alternative to conventional methods.



| Treatment                    | Description                                                                                                                                                                         | Advantages                                                                                              | Disadvantages                                                                                          |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| TRG-035<br>(Investigational) | A monoclonal antibody that inhibits the USAG-1 protein to reactivate natural tooth development pathways.[1][4]                                                                      | Potentially regenerates natural, functional teeth; may be beneficial for congenital tooth loss.  [1][4] | Long-term efficacy<br>and safety are still<br>unknown; currently in<br>early-stage clinical<br>trials. |
| Dental Implants              | A surgical procedure that replaces tooth roots with metal, screw-like posts and replaces damaged or missing teeth with artificial teeth that look and function much like real ones. | High success rate;<br>long-lasting; feels and<br>functions like a natural<br>tooth.                     | Invasive surgery required; can be expensive; may not be suitable for everyone.                         |
| Dentures                     | Removable appliances that can replace missing teeth and help restore your smile.                                                                                                    | Non-invasive;<br>generally more<br>affordable than<br>implants.                                         | Can be uncomfortable; may affect speech and eating; require regular maintenance.                       |
| Bridges                      | A fixed dental restoration used to replace one or more missing teeth by joining an artificial tooth definitively to adjacent teeth or dental implants.                              | Non-removable; can<br>look and feel natural.                                                            | Requires alteration of adjacent healthy teeth; can be difficult to clean.                              |
| Stem Cell-Based<br>Therapies | An emerging area of research focused on using stem cells to generate new teeth.[2]                                                                                                  | Potential for complete biological tooth regeneration.                                                   | Still in preclinical and early research stages; significant technical and regulatory hurdles remain.   |



#### **Experimental Protocols**

While specific, detailed protocols from the TRG-035 Phase 1 trial are not publicly available, typical first-in-human studies for monoclonal antibodies involve the following key experiments:

- Dose Escalation: The study will likely follow a dose-escalation design, where small groups of participants receive increasing doses of TRG-035. This is done to identify the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
- Pharmacokinetics (PK): Blood samples are collected at various time points after drug administration to study how the drug is absorbed, distributed, metabolized, and excreted by the body. This helps in understanding the drug's exposure-response relationship.
- Pharmacodynamics (PD): Biomarkers related to the drug's mechanism of action are measured to assess whether the drug is having the intended biological effect. In the case of TRG-035, this could involve monitoring levels of USAG-1 or downstream signaling molecules.
- Safety and Tolerability: Participants are closely monitored for any adverse events (AEs)
  through physical examinations, laboratory tests (e.g., blood counts, liver and kidney
  function), and electrocardiograms (ECGs). The severity and frequency of AEs are recorded
  to evaluate the drug's safety profile.

## **Signaling Pathway of TRG-035**

TRG-035 functions by inhibiting the Uterine Sensitization Associated Gene-1 (USAG-1), a protein that naturally suppresses tooth development. USAG-1 is known to interfere with two crucial signaling pathways required for tooth formation: the Bone Morphogenetic Protein (BMP) and the Wingless/Integrated (Wnt) pathways.[1] By blocking USAG-1, TRG-035 is designed to "release the brakes" on these pathways, allowing for the reactivation of dormant tooth buds and subsequent tooth growth.[1][3]





Click to download full resolution via product page

Caption: Mechanism of action for TRG-035.

## **Experimental Workflow for a Phase 1 Clinical Trial**

The workflow for a typical Phase 1 clinical trial, such as the one for TRG-035, involves several key stages from patient recruitment to data analysis.





Click to download full resolution via product page

Caption: A typical workflow for a Phase 1 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 2. Patent Landscape: Tooth Regeneration technologies Parola Analytics [parolaanalytics.com]
- 3. torontostarts.com [torontostarts.com]
- 4. Breakthrough drug TRG-035 enters human trials to regrow teeth naturally [dentalnews.pk]
- To cite this document: BenchChem. [Phase 1 Clinical Trial of TRG-035: A Novel Tooth Regeneration Drug]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931021#clinical-trial-outcomes-for-trg-035-phase-1-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com